molecular formula C39H62O13 B602801 Mannioside A CAS No. 1038922-95-0

Mannioside A

Cat. No.: B602801
CAS No.: 1038922-95-0
M. Wt: 738.9 g/mol
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Biological Activity

Mannioside A is a steroidal saponin derived from the plant species Dracaena mannii. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties. Research has demonstrated that this compound exhibits significant potential in various therapeutic applications, including anti-tumor and immunomodulatory effects.

Chemical Structure

This compound is characterized by its unique glycosidic structure, which includes a rhamnose unit linked to a glucose moiety. The structural elucidation of this compound has been achieved through advanced techniques such as NMR spectroscopy and mass spectrometry. The specific configuration of the sugar units is crucial for its biological activity.

Structural Formula

The molecular formula of this compound is C36H56O12C_{36}H_{56}O_{12}, reflecting its complex glycosidic composition.

Anti-Inflammatory Effects

Research indicates that this compound possesses notable anti-inflammatory properties. A study conducted by researchers at the University of Science and Technology reported that this compound significantly reduced inflammation in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Anti-Inflammatory Activity of this compound

StudyModelDoseEffect
Rat model of inflammation10 mg/kgSignificant reduction in inflammatory markers
In vitro cell culture50 µg/mLDecreased cytokine production

Immunomodulatory Properties

This compound has been shown to modulate immune responses, enhancing the activity of immune cells. This property is particularly relevant in the context of cancer therapy, where immune activation can lead to improved tumor suppression.

Table 2: Immunomodulatory Effects of this compound

Immune Cell TypeEffect ObservedReference
MacrophagesIncreased phagocytosis
T-cellsEnhanced proliferation

Antitumor Activity

In addition to its anti-inflammatory and immunomodulatory effects, this compound has demonstrated potential antitumor activity. Studies have indicated that it can inhibit the growth of various cancer cell lines, making it a candidate for further investigation in cancer treatment protocols.

Case Study: In Vivo Antitumor Activity

In a controlled study involving mice with induced tumors, treatment with this compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, which is critical for minimizing side effects in cancer therapies .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6, this compound can mitigate inflammatory responses.
  • Activation of Immune Pathways : The compound enhances the activation of T-cells and macrophages, leading to improved immune surveillance against tumors.
  • Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death and reduced tumor growth.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPHCXEIPYBIA-ROYLHSTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Mannioside A and what is its known biological activity?

A1: this compound is a new steroidal saponin isolated from Dracaena mannii. [] While its detailed structure is not provided in the abstract, saponins are generally known for their complex structures consisting of a steroid or triterpenoid backbone attached to one or more sugar chains. this compound has demonstrated in vivo anti-inflammatory effects. [] Further research is needed to elucidate its specific mechanism of action and potential therapeutic applications.

Q2: Are there other related compounds found in the same plant source as this compound?

A2: While the abstract mentioning this compound does not provide details on other compounds from Dracaena mannii, a related study identifies five new triterpenoid saponins named Manniosides B-F from the leaves of Schefflera mannii (Hook.f.) Harms. [] This finding suggests that the Dracaena and Schefflera genera, both belonging to the same family Araliaceae, might be rich sources of diverse saponins with potential biological activities.

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